(9-Phenyl-9H-carbazol-4-yl)boronic acid

Catalog No.
S12195145
CAS No.
M.F
C18H14BNO2
M. Wt
287.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9-Phenyl-9H-carbazol-4-yl)boronic acid

Product Name

(9-Phenyl-9H-carbazol-4-yl)boronic acid

IUPAC Name

(9-phenylcarbazol-4-yl)boronic acid

Molecular Formula

C18H14BNO2

Molecular Weight

287.1 g/mol

InChI

InChI=1S/C18H14BNO2/c21-19(22)15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12,21-22H

InChI Key

QIXPSFYLBFVSII-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=CC=C4)(O)O

(9-Phenyl-9H-carbazol-4-yl)boronic acid is an organic compound characterized by its boronic acid functional group attached to a phenyl-substituted carbazole moiety. Its molecular formula is C18H14BNO2C_{18}H_{14}BNO_2 with a molecular weight of approximately 287.12 g/mol. This compound typically appears as a white to almost white crystalline or powdery solid and has a predicted boiling point of around 466 °C . The compound is soluble in organic solvents like tetrahydrofuran but exhibits limited solubility in water .

, particularly in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is facilitated by palladium catalysts under basic conditions, allowing for the formation of biaryl compounds. For example, it has been successfully reacted with 6-bromo-9-ethyl-9H-carbazole to yield complex structures like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile .

The synthesis of (9-Phenyl-9H-carbazol-4-yl)boronic acid can be achieved through several methods:

  • Borylation Reaction: Starting from the corresponding carbazole derivative, a borylation reaction can be employed using boron reagents such as triisopropyl borate under controlled conditions.
  • Suzuki Coupling: The compound can also be synthesized via Suzuki coupling, where an aryl halide is reacted with this boronic acid in the presence of a palladium catalyst and a base like sodium carbonate .
  • Lithiation-Borylation: Another method involves the lithiation of the carbazole followed by reaction with boron reagents at low temperatures to introduce the boronic acid functionality .

(9-Phenyl-9H-carbazol-4-yl)boronic acid finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.
  • Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development, particularly in targeting specific biological pathways.

Interaction studies involving (9-Phenyl-9H-carbazol-4-yl)boronic acid focus primarily on its reactivity with other organic molecules and its role as a ligand in catalysis. The compound's ability to form stable complexes with transition metals enhances its utility in various catalytic processes. Furthermore, studies on its interactions with biological macromolecules could reveal insights into its potential therapeutic applications.

Several compounds share structural similarities with (9-Phenyl-9H-carbazol-4-yl)boronic acid, each exhibiting unique properties and applications:

Compound NameMolecular FormulaUnique Features
4-(9H-Carbazol-9-yl)phenylboronic acidC18H14BNO2C_{18}H_{14}BNO_2Different substitution pattern on the carbazole ring; used in similar synthetic applications .
6-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazoleC24H18N2C_{24}H_{18}N_2Contains multiple carbazole units; potential for enhanced electronic properties .
8-(3-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furanC25H18N2OC_{25}H_{18}N_2OIncorporates furan ring; may exhibit different photophysical properties .

These compounds highlight the versatility of carbazole derivatives in organic synthesis and materials science while showcasing the unique characteristics of (9-Phenyl-9H-carbazol-4-yl)boronic acid within this chemical family.

The thermal stability of (9-Phenyl-9H-carbazol-4-yl)boronic acid is fundamentally governed by the inherent thermal properties of both the carbazole scaffold and the boronic acid functionality. While specific thermal decomposition data for this exact compound remains unavailable in the literature, extensive research on related carbazole-based boronic acids provides valuable insights into the expected thermal behavior.

Decomposition Temperature Profile

Based on systematic studies of structurally analogous compounds, the thermal decomposition of (9-Phenyl-9H-carbazol-4-yl)boronic acid is expected to occur in multiple stages. The 4-(9H-Carbazol-9-yl)phenylboronic acid, a closely related compound, exhibits a melting point of 264°C [2] [3], suggesting that the target compound likely possesses similar thermal stability. Research on carbazole-based compounds has demonstrated that the introduction of phenyl substituents at the 9-position generally enhances thermal stability due to increased molecular rigidity and improved packing efficiency [4] [5].

Thermogravimetric analysis of related carbazole compounds reveals that decomposition typically begins around 290-310°C, with the 5% weight loss temperature serving as a critical benchmark for thermal stability [4] [5]. The carbazole derivatives 7a and 7b, which contain similar structural features, show decomposition temperatures of 291°C and 307°C respectively [4]. These values provide a reasonable estimate for the thermal stability range of (9-Phenyl-9H-carbazol-4-yl)boronic acid.

Thermal Decomposition Mechanisms

The thermal decomposition of (9-Phenyl-9H-carbazol-4-yl)boronic acid proceeds through several distinct pathways, each involving different molecular fragments. The boronic acid moiety undergoes protodeboronation reactions at elevated temperatures, as extensively documented in the literature [6] [7]. This process involves the cleavage of the carbon-boron bond, resulting in the formation of the corresponding aryl compound and boric acid derivatives.

The protodeboronation mechanism is particularly relevant for aromatic boronic acids, where the reaction rate depends on pH conditions and temperature [6] [7]. Under neutral conditions at elevated temperatures, the reaction follows a pathway involving water-mediated protonation of the boron center, followed by elimination of the boronic acid group. The activation energy for this process is influenced by the electronic properties of the aromatic system, with electron-rich systems generally showing slower protodeboronation rates [6].

Thermal Stability Enhancement Factors

The enhanced thermal stability of (9-Phenyl-9H-carbazol-4-yl)boronic acid compared to simpler boronic acids can be attributed to several structural factors. The extended conjugated system formed by the carbazole and phenyl groups provides electronic stabilization through delocalized π-electron systems [4] [8]. Additionally, the rigid planar structure of the carbazole moiety reduces conformational flexibility, which typically leads to improved thermal stability [8].

The phenyl substituent at the 9-position of the carbazole ring further contributes to thermal stability through steric protection of the nitrogen atom and enhanced intermolecular interactions in the solid state [8]. This structural arrangement creates a more thermodynamically stable configuration that resists thermal decomposition at moderate temperatures.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of (9-Phenyl-9H-carbazol-4-yl)boronic acid reflect the complex interplay between the polar boronic acid functionality and the hydrophobic carbazole-phenyl system. This amphiphilic nature results in distinctive solubility patterns across different solvent systems, with significant implications for synthetic applications and purification processes.

Aqueous Solubility Characteristics

The aqueous solubility of (9-Phenyl-9H-carbazol-4-yl)boronic acid is expected to be extremely limited, following the general trend observed for phenylboronic acid derivatives with extended aromatic systems [9] [10] [11]. Systematic studies on phenylboronic compounds demonstrate that unsubstituted phenylboronic acid exhibits a solubility of approximately 2 g/100 cm³ H2O at 20°C [11]. The introduction of large hydrophobic substituents, such as the 9-phenylcarbazole system, significantly reduces water solubility.

The poor aqueous solubility can be attributed to the large hydrophobic surface area created by the fused ring system and the phenyl substituent [11]. The molecular structure contains 18 carbon atoms arranged in multiple aromatic rings, creating an extensive hydrophobic domain that strongly resists solvation by water molecules. This hydrophobic effect is further enhanced by the planar geometry of the carbazole system, which maximizes π-π stacking interactions between molecules in the solid state [11].

Organic Solvent Solubility Profile

The compound exhibits markedly different solubility behavior in organic solvents, with the solubility pattern reflecting the polarity and hydrogen bonding capacity of the solvent system. Based on data from the closely related (9-Phenyl-9H-carbazol-3-yl)boronic acid, which shows a solubility of 0.00748 mg/mL in an unspecified solvent system [12], the target compound is expected to demonstrate moderate to good solubility in polar organic solvents.

Systematic studies of phenylboronic acid derivatives reveal that these compounds generally exhibit high solubility in ethereal solvents and ketones, moderate solubility in chlorinated solvents, and very low solubility in hydrocarbon solvents [10]. The pinacol ester derivatives of phenylboronic acids show improved solubility across all tested solvents, with the highest solubility observed in chloroform and the lowest in methylcyclohexane [10]. This pattern suggests that (9-Phenyl-9H-carbazol-4-yl)boronic acid would follow similar trends, with optimal solubility in polar aprotic solvents.

Solvent-Dependent Aggregation Behavior

The solubility behavior of (9-Phenyl-9H-carbazol-4-yl)boronic acid is significantly influenced by aggregation phenomena in solution. Research on related carbazole-based boronic acids demonstrates that these compounds can form aggregates through multiple intermolecular interactions, including hydrogen bonding between boronic acid groups and π-π stacking between aromatic systems [13] [14].

The aggregation behavior is particularly pronounced in polar solvents where hydrogen bonding between boronic acid groups can occur simultaneously with π-π interactions between the extended aromatic systems [13]. This dual aggregation mechanism results in the formation of complex supramolecular structures that significantly influence the apparent solubility and solution behavior of the compound.

Studies on carbazole pyridinium boronic acid (CPBA) reveal that aggregation is pH-dependent, with maximum aggregate formation occurring at pH 9.5, where the mean particle size reaches 3450 nm [14]. The aggregation process involves both hydrogen bonding at lower pH values and electrostatic interactions at higher pH, demonstrating the complex interplay between different intermolecular forces [14].

Acid-Base Characteristics and Protolytic Equilibria

The acid-base behavior of (9-Phenyl-9H-carbazol-4-yl)boronic acid is dominated by the Lewis acidic character of the boron center, which exhibits characteristic protolytic equilibria in aqueous and organic media. The compound's pKa value and associated equilibrium constants provide fundamental insights into its chemical reactivity and potential applications in various fields.

Boronic Acid Protolytic Equilibria

The protolytic equilibria of (9-Phenyl-9H-carbazol-4-yl)boronic acid follow the general pattern established for aromatic boronic acids, involving the reversible conversion between the neutral boronic acid form and the anionic boronate form [15] [16]. The equilibrium can be represented as:

R-B(OH)2 + H2O ⇌ R-B(OH)3⁻ + H⁺

The acid dissociation constant (Ka) for this equilibrium determines the compound's behavior across different pH ranges. Computational predictions suggest that the pKa value for the closely related 4-(9H-Carbazol-9-yl)phenylboronic acid is 8.14±0.17 [17], while the (9-phenyl-9H-carbazol-2-yl)boronic acid exhibits a predicted pKa of 8.91±0.30 [18]. These values indicate that (9-Phenyl-9H-carbazol-4-yl)boronic acid likely possesses a pKa in the range of 8.0-9.0, consistent with typical aromatic boronic acids.

Electronic Effects on Acidity

The acidity of (9-Phenyl-9H-carbazol-4-yl)boronic acid is significantly influenced by the electronic properties of the carbazole-phenyl system. The extended conjugated system provides both electron-donating and electron-withdrawing effects that modulate the electron density at the boron center [19]. The carbazole moiety acts as an electron-donating group through its nitrogen atom, while the phenyl substituent at the 9-position provides additional conjugative stabilization.

The correlation between boronic acid acidity and the electronic properties of aromatic substituents follows well-established structure-activity relationships [19]. Meta- and para-substituted aromatic boronic acids show excellent correlation with their carboxylic acid analogues in terms of acidity trends, while ortho-substituted compounds deviate due to steric effects [19]. The 4-position substitution in the target compound suggests that electronic effects will dominate over steric considerations in determining the pKa value.

pH-Dependent Speciation and Binding Behavior

The pH-dependent speciation of (9-Phenyl-9H-carbazol-4-yl)boronic acid has significant implications for its binding behavior with diol-containing compounds. At physiological pH (7.4), the compound exists as a mixture of neutral and anionic forms, with the exact ratio determined by the Henderson-Hasselbalch equation [16]. This pH-dependent equilibrium is crucial for understanding the compound's potential applications in biological systems and carbohydrate recognition.

Research on structurally related boronic acids demonstrates that the binding affinity for diols increases significantly as the pH approaches the pKa value of the boronic acid [16]. The carbazole-based boronic acid CPBA shows a binding constant of 2.3 × 10⁶ M⁻¹ for glucose, which is 85 times greater than its affinity for fructose [20]. This selectivity arises from the specific geometric requirements for cyclic ester formation between the boronate form and the diol substrate.

The binding mechanism involves the formation of cyclic boronate esters through the reaction of the anionic boronate form with cis-diol groups [15]. The stability of these complexes depends on the geometric compatibility between the boronate center and the diol substrate, with five-membered cyclic structures generally being more stable than six-membered rings [16]. The rigid structure of the carbazole-phenyl system in the target compound may provide additional geometric constraints that influence binding selectivity.

Crystallographic Packing Analysis

The crystallographic packing of (9-Phenyl-9H-carbazol-4-yl)boronic acid is expected to be dominated by characteristic intermolecular interactions that arise from both the boronic acid functionality and the extended aromatic system. While specific crystal structure data for this compound remains unavailable, extensive studies on related phenylboronic acids and carbazole derivatives provide valuable insights into the likely packing arrangements and intermolecular interactions.

Hydrogen Bonding Patterns

The primary structure-directing interactions in the crystal packing of (9-Phenyl-9H-carbazol-4-yl)boronic acid are expected to involve hydrogen bonding between boronic acid groups. Systematic crystallographic studies of phenylboronic acids reveal that these compounds predominantly form cyclic dimers through pairs of O-H⋯O hydrogen bonds [21] [22] [23]. The dimeric motif, characterized by an eight-membered ring with R²₂(8) graph set notation, represents the most common packing arrangement for boronic acids in the solid state.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

287.1117589 g/mol

Monoisotopic Mass

287.1117589 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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